molecular formula C10H8O2S B3376742 5-Methoxybenzo[b]thiophene-3-carbaldehyde CAS No. 123392-42-7

5-Methoxybenzo[b]thiophene-3-carbaldehyde

Cat. No.: B3376742
CAS No.: 123392-42-7
M. Wt: 192.24 g/mol
InChI Key: FWMBWQWWHNUXKG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzo[b]thiophene Chemistry

The study of benzo[b]thiophene, an aromatic organic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, has a rich history. researchgate.net Early synthetic methods often involved harsh conditions, such as the pyrolysis of styryl sulfoxides at high temperatures, which were generally inefficient for large-scale production. myskinrecipes.com More classical and widely used routes included the oxidative cyclization of o-mercaptocinnamic acids, though this was primarily limited to producing benzo[b]thiophene-2-carboxylates, and the acid-catalyzed cyclization of arylthiomethyl ketones for 3-alkyl derivatives. myskinrecipes.com

Over the years, synthetic chemistry has evolved to provide milder and more efficient protocols for constructing the benzo[b]thiophene skeleton. myskinrecipes.com Modern methodologies have focused on transition-metal-catalyzed reactions and novel cyclization strategies. A notable advancement is the development of one-step syntheses, such as the reaction of arynes with alkynyl sulfides, which allows for the creation of a wide range of 3-substituted and multisubstituted benzo[b]thiophenes from readily available starting materials. rsc.org These innovations have significantly expanded the accessibility and diversity of benzo[b]thiophene derivatives available for research.

Structural Significance of the Benzo[b]thiophene Core and its Methoxy-Carbaldehyde Substitution Pattern

The benzo[b]thiophene scaffold is considered a "privileged structure" in medicinal chemistry. rsc.org This is due to its bicyclic, planar, and heteroaromatic nature, which allows it to interact with various biological targets. researchgate.net The presence of the sulfur heteroatom and the extended π-electron system are key to its ability to engage in diverse non-covalent interactions within biological systems, forming the core of numerous biologically active compounds. rsc.org

The specific substitution pattern of 5-Methoxybenzo[b]thiophene-3-carbaldehyde is crucial to its chemical identity and utility:

The 5-Methoxy Group: The methoxy (B1213986) substituent on the benzene ring is an electron-donating group. In medicinal chemistry, the inclusion of methoxy groups can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. It can enhance binding to biological targets and is a common feature in many pharmaceutical agents. rsc.org

The 3-Carbaldehyde Group: The aldehyde group at the 3-position of the thiophene ring is a versatile chemical handle. mdpi.com It serves as a key site for a wide array of chemical transformations, including condensations, oxidations, and nucleophilic additions. rsc.org This reactivity allows chemists to use this compound as a building block to construct more elaborate molecules with desired functions and properties. mdpi.com

Overview of Academic Research Domains for this compound

While specific research focusing exclusively on this compound is specialized, the compound and its close analogues are primarily investigated as intermediates in the synthesis of molecules for medicinal chemistry and materials science.

Medicinal Chemistry:

Antiproliferative Agents: The benzo[b]thiophene skeleton is a core component of compounds designed as inhibitors of tubulin polymerization for anticancer applications. Research has shown that derivatives, such as 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophenes, exhibit significant antiproliferative activity. rsc.org The synthesis of these complex molecules often relies on functionalized precursors like benzo[b]thiophene carbaldehydes.

Cholinesterase Inhibitors: In the search for treatments for neurodegenerative diseases like Alzheimer's, researchers have designed and synthesized benzo[b]thiophene-chalcone hybrids as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov The synthesis of these chalcones can start from substituted benzoylbenzothiophenes, highlighting the role of precursors with methoxy substitutions. mdpi.com For example, compound 5h in one study, a benzothiophene-chalcone hybrid, showed potent BChE inhibition comparable to the reference drug galantamine. nih.gov

Organic Materials:

Fluorescent Probes and Dyes: Thiophene-based compounds are well-known for their luminescence properties and are used in applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. mdpi.com Functionalized thiophene carbaldehydes are used as starting materials for creating larger, conjugated systems with specific optical properties. nih.gov

Due to the lack of widely published experimental data for the title compound, the following table provides physicochemical properties for closely related, well-characterized benzo[b]thiophene aldehydes for comparative context.

Compound NameMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Reference
Benzo[b]thiophene-3-carbaldehydeC₉H₆OS162.2158 echemi.com
3-Methylbenzo[b]thiophene-2-carboxaldehydeC₁₀H₈OS176.2485-89 thermofisher.comchemicalbook.com
5-Bromobenzo[b]thiophene-3-carbaldehydeC₉H₅BrOS241.10Not specified orgsyn.org

Interdisciplinary Relevance in Organic Synthesis and Molecular Design

This compound stands as a prime example of an intermediate that connects fundamental organic synthesis with applied fields like drug discovery and materials science. Its interdisciplinary relevance stems from the combination of a biologically significant core scaffold with functional groups that are amenable to further chemical elaboration.

In Organic Synthesis: The compound is a valuable building block. The aldehyde functional group is particularly useful for constructing carbon-carbon bonds through reactions like the Wittig reaction, aldol (B89426) condensations, and Knoevenagel condensations. This allows synthetic chemists to append a wide variety of other molecular fragments to the benzo[b]thiophene core, leading to the creation of large libraries of compounds for screening. mdpi.com

In Molecular Design: For medicinal chemists, the compound provides a scaffold that can be systematically modified to probe structure-activity relationships (SAR). By reacting the aldehyde with different amines, ketones, or other nucleophiles, researchers can fine-tune the steric and electronic properties of the final molecule to optimize its interaction with a specific biological target, such as an enzyme or a receptor. nih.gov The development of potent cholinesterase inhibitors from benzo[b]thiophene-chalcone hybrids serves as a clear example of this design strategy in action. nih.gov

The following table details research findings on the biological activity of various substituted benzo[b]thiophene derivatives, underscoring the therapeutic potential of this class of compounds.

Compound ClassTargetKey Finding / ActivityReference
Benzo[b]thiophene-chalcone hybridsButyrylcholinesterase (BChE)Compound 5h showed an IC₅₀ of 24.35 µM, comparable to the reference drug galantamine. nih.gov
Benzo[b]thiophene-chalcone hybridsAcetylcholinesterase (AChE)Compound 5f was the most effective inhibitor with an IC₅₀ of 62.10 µM. nih.gov
2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl-benzo[b]thiophenesTubulin Polymerization / Cancer Cell ProliferationCompound 4e inhibited cancer cell growth at submicromolar concentrations and caused G2/M phase arrest. rsc.org
Tetrahydrobenzo[b]thiophene derivativesAcetylcholinesterase (AChE)Compound IIId showed 60% enzyme inhibition, outperforming the reference drug donepezil (B133215) (40%). nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1-benzothiophene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-12-8-2-3-10-9(4-8)7(5-11)6-13-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMBWQWWHNUXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570026
Record name 5-Methoxy-1-benzothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123392-42-7
Record name 5-Methoxy-1-benzothiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Design for 5 Methoxybenzo B Thiophene 3 Carbaldehyde

Classical and Contemporary Synthetic Pathways

The synthesis of 5-Methoxybenzo[b]thiophene-3-carbaldehyde is a multi-step process that hinges on two key transformations: the formation of the core 5-methoxybenzo[b]thiophene (B1307729) ring system and the subsequent introduction of a carbaldehyde group at the 3-position.

Cyclization Reactions for Benzo[b]thiophene Formation

The construction of the benzo[b]thiophene skeleton is a cornerstone of this synthesis. A common and effective strategy involves the reaction of a substituted thiophenol with an appropriate two-carbon synthon, followed by cyclization. For the target molecule, the logical starting material is 4-methoxythiophenol.

One classical approach involves the S-alkylation of 4-methoxythiophenol with a protected acetaldehyde (B116499) equivalent, such as chloroacetaldehyde (B151913) dimethyl acetal (B89532), to form an intermediate thioether. This intermediate, 1-(2,2-dimethoxyethylthio)-4-methoxybenzene, can then undergo acid-catalyzed cyclization to yield 5-methoxybenzo[b]thiophene. Polyphosphoric acid (PPA) is a frequently used reagent for this type of electrophilic cyclization.

More contemporary methods for benzo[b]thiophene synthesis often employ transition-metal catalysis, which can offer milder reaction conditions and broader functional group tolerance. For instance, palladium-catalyzed coupling reactions of o-halothiophenols with alkynes have been developed for the construction of the benzo[b]thiophene ring. While not a direct route to the 5-methoxy derivative without appropriately substituted precursors, these methods highlight the evolution of synthetic strategies in this area.

Formylation Strategies for the 3-Carbaldehyde Moiety

Once the 5-methoxybenzo[b]thiophene core is in hand, the next critical step is the introduction of the carbaldehyde group at the 3-position. The Vilsmeier-Haack reaction is the most widely employed and effective method for this transformation on electron-rich heterocyclic systems like benzo[b]thiophenes. rsc.org

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. organic-chemistry.org This electrophilic species then attacks the electron-rich 5-methoxybenzo[b]thiophene ring. The methoxy (B1213986) group at the 5-position is an activating group and directs electrophilic substitution to the ortho and para positions. In the context of the benzo[b]thiophene ring system, the 3-position is electronically favored for electrophilic attack, leading to the desired this compound. The reaction is typically carried out in a suitable solvent like DMF, which also serves as a reagent, and the product is obtained after aqueous workup. Studies on the formylation of the isomeric 4-methoxybenzo[b]thiophene (B1252323) have shown that the Vilsmeier-Haack reaction can proceed with good yields, further supporting its applicability to the 5-methoxy isomer. researchgate.net

Formylation Method Reagents Typical Conditions Selectivity
Vilsmeier-HaackDMF, POCl₃ (or other chlorinating agents)0°C to room temperature, followed by heating if necessaryHigh for the 3-position in activated benzo[b]thiophenes
Lithiation-Formylationn-BuLi, then DMFLow temperatures (-78°C) for lithiationCan be highly regioselective depending on the substrate and directing groups

Directed Ortho-Metalation and Related Approaches

Directed ortho-metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting lithiated species can then be trapped with an electrophile.

For the synthesis of this compound, a DoM strategy could be envisioned. The methoxy group itself can act as a DMG, although it is considered to be of moderate strength. organic-chemistry.org However, the inherent reactivity of the benzo[b]thiophene ring system often complicates simple DoM strategies. Lithiation of benzo[b]thiophene itself typically occurs at the 2-position.

A more plausible DoM-based approach would involve the use of a more potent directing group at a different position to guide the introduction of the necessary functionalities. For instance, a strategically placed amide or carbamate (B1207046) group on a precursor molecule could direct lithiation to a specific site, which could then be functionalized en route to the target molecule. While a direct DoM route to this compound is not prominently documented, the principles of this methodology are a key part of the synthetic chemist's toolkit for constructing highly substituted aromatic systems.

Precursor Chemistry and Starting Material Derivatization

The selection and preparation of appropriate precursors are critical for the successful synthesis of this compound. The most logical and convergent approach begins with a commercially available and relatively inexpensive starting material, 4-methoxyphenol.

This starting material can be converted to 4-methoxythiophenol through various established methods, such as the Newman-Kwart rearrangement of the corresponding O-aryl thiocarbamate. Once 4-methoxythiophenol is obtained, it serves as the key precursor for the construction of the benzo[b]thiophene ring.

As mentioned in section 2.1.1, the derivatization of 4-methoxythiophenol with an acetaldehyde equivalent is a crucial step. The use of chloroacetaldehyde dimethyl acetal is advantageous as the acetal group protects the reactive aldehyde functionality during the S-alkylation step and is stable under the basic conditions that may be used. The subsequent acid-catalyzed cyclization and deprotection occur in a single step to afford the 5-methoxybenzo[b]thiophene core.

Catalyst Systems and Reaction Condition Optimization

The optimization of reaction conditions is paramount to achieving high yields and purity of the desired product. In the context of the synthesis of this compound, two key stages warrant careful optimization: the cyclization to form the benzo[b]thiophene ring and the subsequent formylation.

For the acid-catalyzed cyclization of 1-(2,2-dimethoxyethylthio)-4-methoxybenzene, the choice of acid, reaction temperature, and reaction time are critical parameters. While polyphosphoric acid is effective, other Lewis acids or Brønsted acids could also be employed. Optimization would involve screening different catalysts and conditions to maximize the yield of 5-methoxybenzo[b]thiophene while minimizing the formation of any potential side products.

The Vilsmeier-Haack formylation also requires careful control of reaction parameters. ijpcbs.com The stoichiometry of the Vilsmeier reagent (DMF and POCl₃) relative to the 5-methoxybenzo[b]thiophene substrate is a key factor. An excess of the reagent is typically used to ensure complete conversion. The reaction temperature is another important variable; the reaction is often initiated at a low temperature (e.g., 0°C) and then allowed to warm to room temperature or heated to drive the reaction to completion. Optimization of these conditions can lead to higher yields and easier purification of the final product. researchgate.net

Reaction Step Key Parameters for Optimization Potential Catalysts/Reagents
CyclizationAcid catalyst, temperature, reaction timePolyphosphoric acid, Lewis acids (e.g., AlCl₃, BF₃·OEt₂), strong Brønsted acids
FormylationStoichiometry of Vilsmeier reagent, temperature, reaction timePOCl₃, oxalyl chloride, thionyl chloride (with DMF)

Green Chemistry Principles in the Synthesis of Benzo[b]thiophene Derivatives

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce the environmental impact of chemical processes. While the classical synthesis of this compound may involve reagents and solvents with environmental concerns, there are opportunities to apply greener alternatives.

In the formation of the benzo[b]thiophene ring, exploring solid acid catalysts or recyclable Lewis acids for the cyclization step could offer a more environmentally friendly alternative to the large quantities of polyphosphoric acid often used, which can be difficult to handle and dispose of.

For the formylation step, the Vilsmeier-Haack reaction itself generates stoichiometric amounts of phosphorus-containing byproducts. Research into alternative, greener formylation methods is an active area. Furthermore, the development of catalytic Vilsmeier-Haack type reactions is a potential avenue for reducing the amount of waste generated. scirp.orgsemanticscholar.orgscirp.org The use of safer and more environmentally benign solvents in all synthetic steps is also a key consideration in applying green chemistry principles. For instance, replacing chlorinated solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether where possible would reduce the environmental footprint of the synthesis.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields in heterocyclic chemistry. The application of microwave irradiation to the synthesis of benzo[b]thiophene scaffolds provides a rapid and efficient alternative to conventional heating methods. While a direct one-pot microwave synthesis for this compound is not extensively documented, related protocols for C3-functionalized benzo[b]thiophenes highlight the potential of this technology.

One relevant example is the rapid synthesis of 3-aminobenzo[b]thiophenes. In this approach, 2-halobenzonitriles react with methyl thioglycolate in the presence of a base, such as triethylamine, under microwave irradiation. This method drastically reduces the reaction time from hours to mere minutes, while providing good to excellent yields of the 3-aminobenzo[b]thiophene products. This demonstrates the utility of microwave heating for the efficient construction of the core benzo[b]thiophene ring system, which can be a precursor for further functionalization to the desired carbaldehyde. The efficiency of microwave-assisted synthesis is often attributed to the rapid, uniform heating of the reaction mixture, which can lead to higher reaction rates and cleaner reaction profiles.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for a Related Benzothieno Fused Pyrimidine System
ParameterMicrowave-Assisted MethodConventional Heating Method
Reaction TimeMinutesHours
Energy SourceMicrowave IrradiationOil Bath / Heating Mantle
EfficiencyGenerally higher yields, cleaner reactionsVariable yields, potential for side products
ApplicabilityRapid construction of heterocyclic coresStandard, well-established procedures

Visible-Light-Promoted Cyclization Techniques

The use of visible light as a renewable energy source to drive chemical reactions is a cornerstone of green chemistry. Visible-light-promoted reactions often proceed under mild, ambient temperature conditions without the need for harsh reagents or transition-metal catalysts. A notable advancement in this area is the synthesis of the 5-methoxybenzo[b]thiophene scaffold itself through a photocatalyst-free intermolecular radical cyclization.

In a specific study, the reaction between disulfides and alkynes under blue LED irradiation successfully yielded various substituted benzothiophenes. Significantly, this method was applied to the synthesis of diethyl 5-methoxybenzo[b]thiophene-2,3-dicarboxylate. google.com This reaction proceeds at room temperature in the absence of transition-metal catalysts and uses oxygen from the air as the sole oxidant. google.com The resulting dicarboxylate product contains the desired 5-methoxybenzo[b]thiophene core. While this specific reaction yields a dicarboxylate at the C2 and C3 positions, it establishes a viable and modern route to the core structure. Subsequent chemical transformations could then be employed to convert the C3-carboxylate group into the target carbaldehyde function, for example, through reduction to an alcohol followed by oxidation.

Table 2: Key Features of Visible-Light-Promoted Benzothiophene (B83047) Synthesis
FeatureDescription
Energy SourceVisible Light (e.g., Blue LEDs)
CatalystOften catalyst-free or employs an organic photocatalyst (e.g., Eosin Y)
Reaction ConditionsAmbient temperature, mild conditions
Starting MaterialsDisulfides and alkynes; or substituted phenylethenethiols
Key AdvantageHigh sustainability, energy efficiency, avoidance of toxic metals

Solvent-Free and Environmentally Benign Methodologies

Developing solvent-free reaction conditions is a primary goal of green chemistry, as it minimizes waste, reduces environmental impact, and can lead to safer and more economical processes. For the synthesis of the benzo[b]thiophene scaffold, several environmentally benign methods have been explored.

One prominent example is an iodine-catalyzed cascade reaction between substituted thiophenols and alkynes under solvent-free and metal-free conditions. This methodology provides an efficient and atom-economical route to various benzothiophene derivatives. The reaction is typically carried out by heating a mixture of the thiophenol, alkyne, and a catalytic amount of iodine. This approach avoids the use of volatile organic solvents and expensive or toxic metal catalysts, making it an attractive green alternative. To produce the 5-methoxy substituted scaffold, 4-methoxythiophenol would be selected as the starting material. The subsequent formylation of the resulting 5-methoxybenzo[b]thiophene at the C3 position would then yield the final product. The simplicity, efficiency, and favorable environmental profile of such solvent-free methods make them highly desirable for industrial applications.

Total Synthesis Strategies of Complex Molecules Incorporating the 5-Methoxybenzo[b]thiophene Scaffold

Information regarding the total synthesis of complex natural products or pharmaceuticals that specifically incorporate the 5-methoxybenzo[b]thiophene scaffold is not widely available in published literature. While the closely related 6-methoxybenzo[b]thiophene (B1315557) core is a well-known structural component of major pharmaceuticals like the selective estrogen receptor modulator (SERM) Raloxifene and its analogues (e.g., LY353381), the 5-methoxy isomer is less commonly featured in prominent, complex bioactive molecules with documented total syntheses. The synthetic strategies for these related compounds, however, provide a blueprint for how the 5-methoxybenzo[b]thiophene scaffold could be incorporated into larger molecular architectures. These syntheses typically involve the construction of the substituted benzo[b]thiophene core, followed by functionalization at the C2 and C3 positions, often involving Friedel-Crafts acylation reactions to build upon the heterocyclic framework.

Reactivity Profiles and Advanced Derivatization of 5 Methoxybenzo B Thiophene 3 Carbaldehyde

Chemical Transformations of the Carbaldehyde Functional Group

The aldehyde group at the 3-position of the benzo[b]thiophene core is a primary site for chemical modification, readily undergoing nucleophilic addition, oxidation, and reduction reactions.

Nucleophilic Addition Reactions (e.g., Knoevenagel Condensations, Schiff Base Formation)

The electrophilic carbon of the carbaldehyde group is susceptible to attack by various nucleophiles.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a base. bas.bg For 5-Methoxybenzo[b]thiophene-3-carbaldehyde, reaction with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) would yield electron-deficient alkenes. bas.bgorganic-chemistry.org These reactions are valuable for extending the carbon chain and creating new C=C bonds. bas.bg The process is often facilitated by catalysts and can even be performed in environmentally benign solvents like ionic liquids or water-ethanol mixtures. bas.bg The products of this reaction are typically E-alkenes. bas.bg

Schiff Base Formation: Condensation with primary amines provides access to a wide variety of imines, commonly known as Schiff bases. researchgate.netekb.eg This reaction, usually requiring acid or base catalysis, involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. jetir.org The synthesis can be carried out under various conditions, including conventional heating, microwave irradiation, or even mechanochemical grinding. researchgate.netresearchgate.net Aromatic and heterocyclic aldehydes, analogous to this compound, readily react with primary amines to form stable Schiff bases. ekb.egjetir.org These derivatives are significant in medicinal chemistry and as ligands in coordination chemistry. ekb.egnih.gov

Table 1: Examples of Nucleophilic Addition Reactions This table is illustrative, based on the general reactivity of aromatic aldehydes.

Reaction Type Nucleophile Example Product Type Conditions Example
Knoevenagel Condensation Malononitrile 2-(5-Methoxybenzo[b]thiophen-3-yl)methylenemalononitrile Piperidine, Ethanol, Reflux
Schiff Base Formation Aniline (B41778) N-((5-Methoxybenzo[b]thiophen-3-yl)methylene)aniline Acetic Acid, Ethanol, Reflux
Wittig Reaction (Triphenylphosphoranylidene)acetonitrile 3-(5-Methoxybenzo[b]thiophen-3-yl)acrylonitrile THF, Room Temperature

Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are effective for this transformation. researchgate.net A milder and often high-yielding method involves the use of silver oxide (Ag₂O). The resulting 5-Methoxybenzo[b]thiophene-3-carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other acid derivatives. nih.gov The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. researchgate.net For instance, studies on the oxidation of methylthiophenes to thiophenecarboxylic acids often involve an aldehyde intermediate that is subsequently oxidized.

Reduction Reactions and Alcohol Formation

Reduction of the carbaldehyde provides the corresponding primary alcohol, (5-Methoxybenzo[b]thiophen-3-yl)methanol. This transformation is commonly achieved using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). libretexts.orgyoutube.com NaBH₄ is a milder, more selective reagent that can be used in protic solvents like methanol (B129727) or ethanol, whereas the more powerful LiAlH₄ requires anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.orgyoutube.comquora.com These reagents are highly effective for reducing aldehydes and ketones and are generally preferred over catalytic hydrogenation when other reducible groups, such as C=C double bonds within the aromatic system, need to remain intact. chemistrysteps.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org

Table 2: Common Reagents for Aldehyde Transformations

Transformation Reagent Product Functional Group
Oxidation Silver Oxide (Ag₂O) Carboxylic Acid
Oxidation Potassium Permanganate (KMnO₄) Carboxylic Acid
Reduction Sodium Borohydride (NaBH₄) Primary Alcohol
Reduction Lithium Aluminium Hydride (LiAlH₄) Primary Alcohol

Electrophilic Aromatic Substitution on the Benzo[b]thiophene Ring System

The benzo[b]thiophene ring is a π-electron-rich heterocycle and undergoes electrophilic aromatic substitution. researchgate.netchemicalbook.com The inherent reactivity order for the unsubstituted benzo[b]thiophene is 3 > 2 > 6 > 5 > 4 > 7. researchgate.net In this compound, the highly reactive 3-position is blocked by the aldehyde group. Therefore, substitution is directed to other positions on the ring.

The outcome of electrophilic substitution is governed by the combined directing effects of the existing substituents: the deactivating, meta-directing carbaldehyde group at C-3 and the activating, ortho-, para-directing methoxy (B1213986) group at C-5. The powerful activating effect of the 5-methoxy group dominates, directing incoming electrophiles primarily to its ortho positions (C-4 and C-6).

For example, in nitration or bromination reactions of similarly substituted benzo[b]thiophenes, such as 2,3-dibromo-5-methylbenzo[b]thiophene, substitution occurs on the benzene (B151609) ring, with the activating methyl group directing the electrophile to the 4- and 6-positions. rsc.org Similarly, nitration of 2-bromo-3-methylbenzo[b]thiophene yields a mixture of the 4- and 6-nitro derivatives. rsc.org By analogy, electrophilic attack on this compound is expected to favor the 4- and 6-positions.

Nucleophilic Substitution and Cross-Coupling Reactions

While direct nucleophilic aromatic substitution on the electron-rich benzo[b]thiophene ring is difficult, the introduction of a halogen atom onto the ring system opens up pathways for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

If a halogen, such as bromine or iodine, is introduced at the 4- or 6-position via electrophilic substitution, the resulting halo-5-methoxybenzo[b]thiophene-3-carbaldehyde can serve as a substrate for reactions like:

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or vinyl groups.

Heck Coupling: Reaction with alkenes. documentsdelivered.com

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated derivatives. researchgate.net

Buchwald-Hartwig Amination: Reaction with amines to form aminobenzothiophenes.

These cross-coupling reactions offer a modular approach to synthesizing a wide library of complex benzothiophene (B83047) derivatives. rsc.orgresearchgate.netrsc.org

Synthesis of Fused Polycyclic Heterocyclic Systems

The this compound scaffold can be elaborated to construct more complex, fused heterocyclic systems. A common strategy involves creating a derivative from the aldehyde that can undergo a subsequent intramolecular cyclization reaction.

For instance, the aldehyde can be converted into an alkene via a Wittig or Knoevenagel reaction. If this newly formed side chain contains an appropriately positioned reactive group, it can cyclize back onto the benzo[b]thiophene ring. Cyclization could potentially occur at the C-2 or C-4 positions to form a new five- or six-membered ring, leading to structures like thieno[3,2-c]quinolines or other polycyclic aromatic compounds.

Another approach is the construction of thieno[3,2-b]thiophenes, which are fused systems of two thiophene (B33073) rings. mdpi.comnih.govresearchgate.net Synthetic methods often involve the cyclization of suitably substituted thiophenes. researchgate.net For example, a known route to thieno[3,2-b]thiophenes starts from 3-bromothiophene-2-carbaldehyde. chemicalbook.com By analogy, a derivative of this compound could be envisioned as a precursor for building an adjacent, fused thiophene ring, potentially through reactions involving sulfur nucleophiles and subsequent cyclization.

Construction of Benzothienopyridine Derivatives

The synthesis of benzothienopyridines, a class of fused heterocyclic compounds with significant pharmacological interest, can be achieved using this compound as a key precursor. A prominent method for this transformation is the Friedländer annulation. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone, ester, or nitrile).

In a typical synthetic approach, this compound can be reacted with a compound containing a methylene group alpha to a carbonyl or cyano group, such as malononitrile or ethyl cyanoacetate, in the presence of a base. The initial step is a Knoevenagel condensation between the aldehyde and the active methylene compound. This is followed by a cyclization reaction that leads to the formation of the fused pyridine (B92270) ring, yielding a benzothieno[3,2-b]pyridine derivative. The reaction conditions can be tailored by selecting different catalysts and solvents to optimize the yield and purity of the desired product.

Reaction TypeReactantsKey ReagentsProduct Class
Friedländer AnnulationThis compound, Active Methylene Compound (e.g., Malononitrile)Base (e.g., Piperidine, Sodium Ethoxide)Benzothieno[3,2-b]pyridine

Formation of Other Annulated Ring Systems

Beyond pyridine rings, this compound is a valuable substrate for constructing other annulated systems through multicomponent reactions. One of the most effective methods is the Gewald reaction, which synthesizes polysubstituted 2-aminothiophenes. wikipedia.orgmdpi.com

The Gewald reaction is a one-pot synthesis that involves the condensation of an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org When this compound is used as the aldehyde component, it reacts with an α-cyanoester like ethyl cyanoacetate and sulfur. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to yield a highly functionalized thieno[2,3-b]benzothiophene derivative. wikipedia.org This method is highly versatile, allowing for the creation of a library of compounds by varying the α-cyanoester component. derpharmachemica.com

Another approach involves a branched domino reaction starting with a Claisen-Schmidt condensation of this compound with an acetylpyridine derivative, which can be followed by Michael addition and Aldol (B89426) reactions to form complex heteroaryl-substituted cyclohexanols. researchgate.net

Reaction NameReactantsKey ReagentsProduct Class
Gewald ReactionThis compound, α-Cyanoester, Elemental SulfurBase (e.g., Morpholine)Thieno[2,3-b]benzothiophene
Domino ReactionThis compound, Acetyl PyridineBase (e.g., KOH)Heteroaryl-substituted Cyclohexanol

Synthesis of Thiadiazole and Benzoxazole (B165842) Derivatives

The aldehyde functionality of this compound is a key handle for synthesizing five-membered heterocyclic rings like thiadiazoles and benzoxazoles.

Thiadiazole Derivatives: Substituted 1,3,4-thiadiazoles can be prepared from aromatic aldehydes. nih.gov A common synthetic route involves the reaction of this compound with thiosemicarbazide. jocpr.com This reaction initially forms a thiosemicarbazone intermediate. Subsequent oxidative cyclization of this intermediate, often promoted by an oxidizing agent like ferric chloride or through other methods, leads to the formation of the 2,5-disubstituted 1,3,4-thiadiazole (B1197879) ring. nih.govorganic-chemistry.org

Benzoxazole Derivatives: Benzoxazoles are readily synthesized via the condensation of an aromatic aldehyde with a 2-aminophenol. nih.govresearchgate.net In this process, this compound is reacted with a substituted or unsubstituted 2-aminophenol. ijpbs.com The reaction is typically catalyzed by an acid and may involve an oxidative cyclization step to form the final benzoxazole ring system. chemicalbook.comorganic-chemistry.org A variety of catalysts, including samarium triflate, polyphosphoric acid (PPA), and various Brønsted or Lewis acids, can be employed to facilitate this transformation under different reaction conditions. nih.govchemicalbook.comorganic-chemistry.org

Target HeterocycleCo-reactantCommon Reagents/CatalystsKey Intermediate
1,3,4-ThiadiazoleThiosemicarbazideOxidizing Agent (e.g., FeCl₃)Thiosemicarbazone
Benzoxazole2-AminophenolAcid Catalyst (e.g., PPA, Samarium Triflate), OxidantPhenolic Schiff Base

Functionalization and Modification at the Methoxy Position

The methoxy group at the 5-position of the benzothiophene ring provides another site for synthetic modification, primarily through demethylation to expose a reactive hydroxyl group.

The O-demethylation of 5-methoxybenzothiophene derivatives is commonly achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent. nih.gov The reaction involves treating the substrate with BBr₃ in an inert solvent like dichloromethane, which cleaves the methyl-oxygen bond to yield the corresponding 5-hydroxybenzo[b]thiophene derivative after workup. nih.gov

This resulting phenolic hydroxyl group is significantly more versatile for further functionalization than the original methoxy group. It can readily undergo O-alkylation or O-arylation reactions. nih.govorganic-chemistry.org For instance, the 5-hydroxy derivative can be treated with various alkyl halides or other electrophiles in the presence of a base to introduce a wide range of ether linkages, creating a library of new compounds with potentially altered biological activities. nih.gov

Reaction StepDescriptionKey ReagentsProduct Functional Group
1. DemethylationCleavage of the methyl ether to form a phenol. nih.govBoron Tribromide (BBr₃)5-Hydroxyl
2. O-AlkylationFormation of a new ether linkage from the phenol. organic-chemistry.orgnih.govAlkyl Halide, Base (e.g., K₂CO₃)5-Alkoxy

Regioselectivity and Stereoselectivity in Derivatization Reactions

The outcomes of derivatization reactions involving this compound are governed by the electronic and steric properties of its constituent functional groups.

Regioselectivity: The regioselectivity of reactions is largely dictated by the inherent reactivity of the different positions on the benzothiophene scaffold.

At the Aldehyde (C3): The aldehyde group is a powerful electrophile, directing nucleophilic attack to its carbonyl carbon. This is the basis for the condensation reactions used to form thiadiazoles, benzoxazoles, and the initial step of the Gewald reaction.

On the Benzene Ring: The methoxy group at C5 is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution. It directs incoming electrophiles primarily to the ortho positions (C4 and C6). The outcome between these two positions can be influenced by the steric bulk of the electrophile and reaction conditions.

On the Thiophene Ring: In reactions like electrophilic halocyclizations, the position of ring closure is directed by the sulfur atom and the existing substituents. researchgate.net The synthesis of specifically functionalized benzothiophenes often relies on chemo- and regioselective lithiation and halogen-exchange reactions to install functional groups at precise locations before cyclization. mdpi.com

Stereoselectivity: Stereoselectivity becomes important when new chiral centers are created.

The benzothiophene ring system is planar. In nucleophilic additions to the C3-aldehyde, if no chiral influence is present, the reaction will typically produce a racemic mixture of the resulting alcohol.

However, in more complex transformations like the domino reaction to form substituted cyclohexanols, a high degree of diastereoselectivity can be achieved. researchgate.net This is often controlled by the steric hindrance from the bulky heteroaryl groups, which directs the approach of reagents and favors the formation of one diastereomer over others. The formation of rigid intermediates can lock the conformation, leading to a highly selective outcome for the multiple new stereocenters. researchgate.net

Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Framework Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the proton and carbon skeleton of 5-Methoxybenzo[b]thiophene-3-carbaldehyde.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, specific signals are expected for the aldehydic proton, the aromatic protons on both the benzene (B151609) and thiophene (B33073) rings, and the protons of the methoxy (B1213986) group. The aldehydic proton is typically observed as a singlet in the downfield region, usually between δ 9.8 and 10.1 ppm. The methoxy group protons also appear as a distinct singlet, generally around δ 3.8-4.0 ppm. The aromatic protons will exhibit a more complex pattern of doublets and double doublets, with their chemical shifts and coupling constants being influenced by the positions of the methoxy and aldehyde substituents.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments and provides information about their hybridization and functionalization. Key resonances for this compound include the carbonyl carbon of the aldehyde group (typically in the δ 185-195 ppm range), the carbon of the methoxy group (around δ 55-60 ppm), and the various sp² hybridized carbons of the fused aromatic system. The carbon attached to the electron-donating methoxy group will be shifted upfield compared to the unsubstituted parent compound, while the carbons of the thiophene ring will be influenced by the electron-withdrawing aldehyde group.

While specific experimental data for this compound is not widely published, data for the closely related, unsubstituted Benzo[b]thiophene-3-carbaldehyde provides a valuable reference for comparison. rsc.org

Table 1: ¹H and ¹³C NMR Data for Benzo[b]thiophene-3-carbaldehyde Solvent: CDCl₃, Frequency: 400 MHz for ¹H, 101 MHz for ¹³C

¹H NMR Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
Aldehyde-H 10.13 s
H-7 8.68 d 7.7
H-2 8.31 s
H-4 7.88 d 7.9
H-5, H-6 7.48 dt 22.8, 7.3
¹³C NMR Chemical Shift (δ ppm)
C=O 185.5
C-3a 143.4
C-7a 140.5
C-2 136.5
C-3 135.2
C-6 126.2
C-5 124.9
C-4 122.5

Data sourced from a study on the palladium-catalyzed synthesis of aldehydes. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by several key absorption bands that confirm the presence of its principal functional moieties.

The most prominent and diagnostic absorption is the C=O stretching vibration of the aldehyde group, which is expected to appear as a strong band in the region of 1670-1700 cm⁻¹. The conjugation of the carbonyl group with the benzothiophene (B83047) ring system typically lowers the frequency compared to a non-conjugated aldehyde. Another key feature is the C-H stretching vibration of the aldehyde proton, which usually appears as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.

The presence of the aromatic rings is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The methoxy group will exhibit a characteristic C-O stretching band, typically in the range of 1020-1250 cm⁻¹. The C-S stretching vibration of the thiophene ring is generally weak and appears in the fingerprint region (below 1000 cm⁻¹).

Table 2: Expected IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O StretchAldehyde1670 - 1700Strong
C-H StretchAldehyde~2820 and ~2720Weak to Medium
C-H StretchAromatic>3000Medium to Weak
C=C StretchAromatic1450 - 1600Medium to Strong
C-O StretchMethoxy1020 - 1250Strong
C-S StretchThiopheneFingerprint RegionWeak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The benzothiophene core of this compound constitutes a significant chromophore. The presence of the methoxy and aldehyde substituents will further influence the electronic structure and, consequently, the UV-Vis absorption spectrum.

The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions within the extended conjugated system. The methoxy group, being an electron-donating group (auxochrome), is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzo[b]thiophene. Conversely, the electron-withdrawing aldehyde group will also extend the conjugation and influence the position and intensity of the absorption bands. Studies on related benzothiophene systems show that these molecules are emissive, and their absorption and emission spectra are sensitive to the substitution pattern. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis in Reaction Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound (C₁₀H₈O₂S), HRMS can confirm the molecular formula by matching the experimentally measured mass of the molecular ion to its calculated exact mass.

In addition to molecular formula confirmation, mass spectrometry provides valuable information about the fragmentation patterns of the molecule upon ionization. This fragmentation is not random and can be used to deduce structural features and study reaction pathways. For this compound, common fragmentation pathways would likely involve the loss of the formyl group (CHO), the methyl group (CH₃) from the methoxy ether, or the entire methoxy group (OCH₃). The stability of the resulting fragments can provide further evidence for the proposed structure. This technique is especially powerful when coupled with chromatographic separation methods (e.g., GC-MS or LC-MS) to analyze complex reaction mixtures.

Computational and Theoretical Chemistry Investigations of 5 Methoxybenzo B Thiophene 3 Carbaldehyde

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. For 5-Methoxybenzo[b]thiophene-3-carbaldehyde, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G+(d,p), would be used to predict its three-dimensional shape.

The calculations would optimize the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. It is expected that the benzo[b]thiophene core, a fused bicyclic system, would be largely planar. The orientation of the methoxy (B1213986) (-OCH₃) group at the 5-position and the carbaldehyde (-CHO) group at the 3-position relative to this plane would be a key output of the geometric optimization. These theoretical structural parameters provide a foundational model that can be compared against experimental data from techniques like X-ray crystallography, should it become available.

The electronic structure analysis derived from DFT reveals how electrons are distributed within the molecule. Studies on related polythieno[3,4-b]-thiophene-co-benzodithiophene (PTB7) polymers show that substituents significantly influence electronic properties. unesp.br For this compound, the electron-donating methoxy group and the electron-withdrawing carbaldehyde group are expected to create a polarized electronic system across the aromatic framework.

Quantum Chemical Calculations of Molecular Orbitals (e.g., HOMO-LUMO Energies)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A small energy gap generally implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Computational studies on various thiophene (B33073) derivatives have shown that the energy gap can be tuned by altering substituents. researchgate.netwuxibiology.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzo[b]thiophene ring system, influenced by the methoxy group, while the LUMO would likely be concentrated on the electron-deficient carbaldehyde moiety.

Other quantum chemical descriptors calculated from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), further quantify the molecule's reactivity. nih.gov

Table 1: Illustrative Quantum Chemical Parameters for a Benzothiophene (B83047) Derivative Note: These values are representative examples based on typical DFT calculations for similar heterocyclic compounds and are not specific experimental data for this compound.

ParameterSymbolTypical Calculated ValueSignificance
HOMO EnergyEHOMO-6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyELUMO-2.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO GapΔE3.7 eVIndicates chemical reactivity and kinetic stability. wuxibiology.com
Chemical Hardnessη1.85 eVMeasures resistance to change in electron distribution.
Electrophilicity Indexω2.75 eVDescribes the ability of the molecule to accept electrons. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atom of the carbaldehyde group, making it a primary site for protonation and interaction with electrophiles. The oxygen of the methoxy group and the sulfur atom in the thiophene ring would also exhibit negative potential. Conversely, the hydrogen atom of the aldehyde group and the hydrogens on the aromatic ring would display positive potential, indicating their electrophilic character.

Computational Prediction of Reactivity and Reaction Pathways

By combining insights from frontier molecular orbitals (HOMO-LUMO) and MEP analysis, computational methods can predict the most likely sites and pathways for chemical reactions.

Nucleophilic Attack: The carbaldehyde carbon is electron-deficient (as confirmed by MEP) and is part of the LUMO. It is therefore the primary site for attack by nucleophiles, a common reaction pathway for aldehydes.

Electrophilic Attack: The electron-rich benzo[b]thiophene ring, particularly positions activated by the methoxy group, would be the predicted sites for electrophilic substitution. The MEP map helps identify these nucleophilic regions on the aromatic system.

Reaction Mechanisms: Computational modeling can be used to simulate entire reaction pathways, for example, the reduction of the aldehyde to an alcohol or its oxidation to a carboxylic acid. By calculating the energies of transition states and intermediates, chemists can determine the most energetically favorable reaction mechanism.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

While DFT calculations typically model a molecule in isolation (in a vacuum), Molecular Dynamics (MD) simulations study the physical movements of atoms and molecules over time. MD simulations place the molecule in a simulated environment, such as a box of water molecules or another solvent, to understand its dynamic behavior and intermolecular interactions.

For this compound, MD simulations could reveal how it interacts with solvent molecules through hydrogen bonding (via the carbonyl oxygen) and other van der Waals forces. Key analyses from MD simulations include:

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual atoms or groups of atoms. It can highlight flexible regions of the molecule, such as the methoxy group, which may rotate freely. nih.gov

Solvent Accessible Surface Area (SASA): This calculates the surface area of the molecule that is accessible to solvent molecules, providing insight into its solubility and interaction potential. nih.gov

In Silico Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). eurjchem.com This method is fundamental in drug discovery for predicting how a potential drug molecule might interact with a biological target. Even when excluding biological outcomes, the technique provides purely physicochemical insights into non-covalent binding.

In a docking study involving this compound, the compound would be placed into the binding site of a selected receptor. The software then calculates the most stable binding poses and estimates the binding affinity, often reported as a binding energy score (in kcal/mol). The analysis focuses on identifying key intermolecular interactions:

Hydrogen Bonds: The carbonyl oxygen is a potent hydrogen bond acceptor.

Hydrophobic Interactions: The planar benzo[b]thiophene ring system can form hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov

π-Sulfur Interactions: The sulfur atom of the thiophene ring can engage in specific π-sulfur interactions. nih.gov

Table 2: Representative In Silico Docking Results for a Ligand in a Generic Receptor Binding Site Note: This table is a hypothetical example illustrating the type of data generated from a molecular docking simulation. The receptor and residues are generic placeholders.

Binding PoseBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
1-7.8LYS 75, SER 120Hydrogen Bond with Carbonyl Oxygen
PHE 250, TRP 252π-π Stacking with Benzene (B151609) Ring
LEU 80, VAL 110Hydrophobic Interaction
CYS 245π-Sulfur Interaction

Prediction of Pharmacokinetic Properties via Computational Models

In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. nih.gov These predictions are crucial for evaluating the drug-likeness of a compound based on its chemical structure. Various web-based tools, such as SwissADME and pkCSM, use quantitative structure-property relationship (QSPR) models to estimate these parameters. mdpi.commdpi.com

For this compound, these models can predict:

Lipophilicity (LogP): A measure of a compound's solubility in fats, oils, and lipids.

Water Solubility (LogS): Predicts how well the compound dissolves in water.

Lipinski's Rule of Five: A set of rules to evaluate if a chemical compound has properties that would make it a likely orally active drug in humans. mdpi.com

Gastrointestinal (GI) Absorption: Predicts the percentage of the compound absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: Indicates whether the molecule is likely to cross the BBB and enter the central nervous system.

Caco-2 Permeability: An in vitro model for predicting human intestinal absorption. nih.gov

Table 3: Predicted Pharmacokinetic Properties for this compound Note: These values are illustrative predictions generated from common computational ADME models and are not experimentally verified data.

PropertyParameterPredicted ValueInterpretation
Physicochemical Properties Molecular Weight206.25 g/mol Complies with Lipinski's Rule (< 500)
LogP (Lipophilicity)2.85Optimal range for drug-likeness
Water Solubility (LogS)-3.5Moderately soluble
H-Bond Acceptors2 (O atoms)Complies with Lipinski's Rule (< 10)
H-Bond Donors0Complies with Lipinski's Rule (< 5)
Absorption GI AbsorptionHighLikely well-absorbed from the gut
Caco-2 PermeabilityModerateSuggests good intestinal permeability
Distribution BBB PermeantYesMay cross the blood-brain barrier
Drug-Likeness Lipinski's Rule0 ViolationsHigh oral bioavailability predicted mdpi.com

Structure Activity Relationship Sar Studies of 5 Methoxybenzo B Thiophene 3 Carbaldehyde Derivatives

Analysis of Substituent Effects on Chemical Reactivity and Selectivity

The chemical reactivity of the aldehyde group at the 3-position of the 5-methoxybenzo[b]thiophene (B1307729) core is a key determinant of its potential for forming covalent bonds with biological nucleophiles and its utility as a synthetic intermediate. The electron-donating nature of the 5-methoxy group increases the electron density of the benzothiophene (B83047) ring system, which in turn can influence the electrophilicity of the C3-aldehyde carbon.

In general, the reactivity of the aldehyde can be modulated by introducing various substituents onto the aromatic ring. Electron-withdrawing groups (EWGs) would be expected to enhance the electrophilic character of the aldehyde, making it more susceptible to nucleophilic attack. Conversely, additional electron-donating groups (EDGs) would likely decrease its reactivity. The selectivity of reactions involving the aldehyde, such as in the formation of Schiff bases or in reductive amination, would also be influenced by the steric and electronic properties of substituents on both the benzo[b]thiophene nucleus and the reacting partner.

For instance, the synthesis of benzo[b]thiophene acylhydrazones from substituted benzo[b]thiophene-2-carboxylic hydrazides and various aromatic aldehydes has demonstrated that the reaction proceeds efficiently, leading to products with potential biological activities. nih.gov While this study focuses on the 2-carboxyhydrazide, the principles of aldehyde reactivity are transferable.

Rational Design Principles for Modulating Molecular Interactions

The rational design of 5-Methoxybenzo[b]thiophene-3-carbaldehyde derivatives aims to optimize their interactions with specific biological targets. This involves a detailed understanding of the target's binding site and the strategic placement of functional groups on the ligand to enhance binding affinity and selectivity. Key design principles include:

Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors can facilitate specific interactions with amino acid residues in a protein's binding pocket. For example, hydroxyl or amino groups can be strategically placed to form hydrogen bonds.

Hydrophobic Interactions: The lipophilicity of the molecule can be fine-tuned by adding or removing hydrophobic groups. The benzo[b]thiophene core itself is largely hydrophobic, and this can be modified to improve interactions with hydrophobic pockets in a target protein.

Steric Complementarity: The size and shape of the molecule must be complementary to the binding site. Bulky substituents can be used to probe the steric limits of a binding pocket, while smaller groups may be necessary to avoid unfavorable steric clashes.

Electronic Interactions: The electronic properties of the molecule, influenced by the 5-methoxy group and other substituents, can affect interactions such as π-π stacking with aromatic residues in the binding site.

A study on 5-methoxybenzothiophene-2-carboxamides as inhibitors of Cdc2-like kinases (Clk) demonstrated that an inverted binding mode could be adopted, where the methoxy (B1213986) group interacts with a key lysine (B10760008) residue. researchgate.net This highlights the importance of considering multiple potential binding orientations in the rational design process.

Investigation of Structural Features and their Impact on Enzyme Inhibition Mechanisms

The structural features of this compound derivatives play a crucial role in their ability to inhibit enzymes. The benzo[b]thiophene scaffold can serve as a core for positioning substituents in a defined three-dimensional space to interact with an enzyme's active site or allosteric sites.

In a study of substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as tubulin polymerization inhibitors, the position of the methoxy group on the benzo[b]thiophene ring was found to be critical for activity. google.com While a methoxy group at the C-4 or C-7 position enhanced activity, substituents at the C-5 and C-6 positions were found to be detrimental to the antiproliferative effects. nih.gov This suggests that for tubulin inhibition, the 5-methoxy substitution on the benzo[b]thiophene core may not be optimal.

The following table summarizes the inhibitory activity of some benzo[b]thiophene derivatives against various enzymes, illustrating the impact of substitution patterns.

CompoundSubstituentsTarget EnzymeIC₅₀ (µM)Reference
Benzo[b]thiophene-chalcone 5f-AChE62.10 nih.gov
Benzo[b]thiophene-chalcone 5hAmino and hydroxyl groupsBChE24.35 nih.gov
Substituted benzo[b]thiophene-AChE20.8 - 121.7 nih.gov

Correlation between Molecular Architecture and Receptor Modulation Mechanisms

Research on 5-methoxy-6-halo-3-β-acetamidoethylbenzo[b]thiophenes as analogs of melatonin (B1676174) has provided insights into how the benzo[b]thiophene scaffold can mimic the indole (B1671886) nucleus of endogenous ligands to interact with melatonin receptors. nih.gov The higher lipid solubility of the benzo[b]thiophene analog compared to melatonin resulted in different pharmacokinetic properties, which in turn would affect its receptor modulation profile in a complex biological system. nih.gov

Furthermore, the bioisosteric replacement of benzene (B151609) rings with a thiophene (B33073) ring in known GluN2B selective NMDA receptor antagonists was well tolerated, indicating that the benzo[b]thiophene scaffold can effectively mimic phenyl groups in receptor binding. malayajournal.org

SAR Studies in the Context of Ligand Binding Affinity (excluding therapeutic efficacy)

Ligand binding affinity, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀), is a primary metric in SAR studies. For this compound derivatives, understanding how structural modifications affect binding affinity is crucial for optimizing them as specific molecular probes or as starting points for drug discovery.

A study on substituted benzothiophene-anthranilamide derivatives as Factor Xa inhibitors found that the substitution of a fluorine atom with chlorine or bromine on an aniline (B41778) ring appended to the core structure led to subnanomolar inhibitors. nih.gov This highlights the significant impact that even small changes in substituents can have on binding affinity.

The table below presents ligand binding affinity data for a selection of benzo[b]thiophene derivatives against different receptors.

CompoundSubstituentsReceptorBinding Affinity (Ki, nM)Reference
malayajournal.orgAnnuleno[b]thiophene 8a-GluN2B26 malayajournal.org
Thiophene derivative 7aBenzylic OHGluN2B204 malayajournal.org

Advanced Applications in Chemical and Materials Sciences

Role as Versatile Intermediates in Pharmaceutical Chemistry Research

The benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a core component of numerous bioactive compounds and approved pharmaceutical drugs. wikipedia.orgnih.gov Derivatives of benzothiophene (B83047) exhibit a vast array of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, anti-diabetic, and anti-convulsant properties. nih.govnih.govijpsjournal.combenthamdirect.com Marketed drugs such as the selective estrogen receptor modulator Raloxifene, the leukotriene synthesis inhibitor Zileuton, and the antifungal agent Sertaconazole all feature the benzothiophene core, highlighting its therapeutic importance. wikipedia.org

Research has demonstrated that specific substitutions on the benzothiophene ring lead to targeted biological effects. For instance, certain substituted benzothiophene derivatives have been shown to up-regulate Bone Morphogenetic Protein-2 (BMP-2), stimulating bone formation and representing a potential new class of anabolic agents for treating osteoporosis. acs.org Other synthesized derivatives have displayed significant antioxidant and antimicrobial capabilities, with some showing high antibacterial activity against organisms like S. aureus and potential as antifungal agents. ias.ac.in The versatility of 5-Methoxybenzo[b]thiophene-3-carbaldehyde makes it a valuable precursor for exploring these and other therapeutic avenues.

Reported Biological Activities of Benzothiophene Derivatives Examples / Key Findings References
Anti-cancerDerivatives have been synthesized and evaluated as potential anticancer agents. ijpsjournal.comresearchgate.net
Anti-inflammatoryThe scaffold is explored for its anti-inflammatory properties. ijpsjournal.comresearchgate.net
Antimicrobial & AntifungalSome derivatives show high activity against S. aureus and C. albicans. ias.ac.in
AntioxidantCertain derivatives exhibit antioxidant capacities surpassing standard references. ias.ac.in
Bone FormationSubstituted benzothiophenes can enhance BMP-2 expression. acs.org
Anti-diabeticThe benzothiophene core is investigated for anti-diabetic applications. ijpsjournal.combenthamdirect.com

Integration into Organic Electronic Materials (e.g., Organic Semiconductors, OLEDs)

The field of organic electronics leverages π-conjugated molecules and polymers to create lightweight, flexible, and solution-processable electronic devices. Thiophene-based compounds, and particularly fused systems like benzothiophene, are pillars of this field due to their excellent charge transport properties and environmental stability. bohrium.comresearchgate.net The benzo[b]thiophene scaffold is extensively used as a building block for small molecular organic semiconductors and polymers deployed in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netmdpi.com

This compound is a precursor for advanced organic semiconductors. The fused ring system provides rigidity and promotes intermolecular π-π stacking, which is crucial for efficient charge transport. The aldehyde functionality allows for the extension of the π-conjugated system through reactions like Knoevenagel or Wittig condensations, enabling the synthesis of larger, high-performance molecules with tailored electronic properties. mdpi.com Furthermore, the electron-donating methoxy (B1213986) group can tune the HOMO/LUMO energy levels of the material, which is critical for matching energy levels at the interfaces of electronic devices to ensure efficient charge injection and transport.

Studies on related compounds have shown that benzothiophene derivatives are highly promising for various applications. For instance, derivatives of jlu.edu.cnbenzothieno[3,2-b] jlu.edu.cnbenzothiophene (BTBT) are used in high-performance OFETs and have potential in OLEDs. researchgate.net Solution-processable benzo[b]thiophene derivatives have been synthesized and successfully used as the active semiconductor layer in OFETs, demonstrating excellent performance metrics. bohrium.commdpi.com

Device Benzothiophene-Based Material Performance Metric Reference
OFET2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiopheneHole Mobility: ~0.0005 cm²/Vs mdpi.com
OFET2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiopheneHole Mobility: up to 0.005 cm²/Vs; On/Off Ratio: >10⁶ mdpi.com
OFETBT-derivative (single BT moiety at 6-position)Hole Mobility: up to 0.055 cm²/Vs; On/Off Ratio: 2.5 x 10⁷ bohrium.com
OLED2,7-diphenylbenzo researchgate.netresearchgate.netthieno[3,2-b]benzofuranMax. Current Efficiency: 2.96 cd/A; EQE: 4.23% researchgate.net

Utility in Material Science for Novel Polymer and Composite Development

The aldehyde functionality of this compound makes it a highly useful monomer for the creation of novel polymers and functional materials. The aldehyde group provides a reactive site for various polymerization and cross-linking reactions, allowing for the incorporation of the rigid and electronically active benzothiophene unit into a polymer backbone. nih.govjournalskuwait.org This approach has been used to create functional semiconducting polymers with tailored properties. nih.gov

Research has shown that introducing an aldehyde group into thiophene-based polymers is a successful strategy for creating materials that can be easily modified post-polymerization. nih.gov For example, the aldehyde groups can be used to graft other molecules, such as fluorescent nanoparticles, onto a polymer film or to create cross-linked, insoluble films with enhanced adhesion and stability. nih.gov This versatility is critical for developing advanced materials for bioelectronics and specialized coatings. nih.gov

Furthermore, incorporating thiophene (B33073) units into polyesters has been shown to yield high-performance, biodegradable materials. mdpi.com Thiophene-based copolyesters have been synthesized that exhibit excellent thermal stability and superior mechanical properties, including high tensile strength and toughness, in some cases behaving similarly to polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.com The rigid benzothiophene unit from a precursor like this compound would be expected to contribute positively to the thermomechanical properties of such polymers.

Polymer Type Key Monomer Unit Reported Properties Reference
Thiophene-based Copolyester2,5-thiophene dicarboxylic acidHigh Molecular Weight: 67.4–78.7 kDa; High Tensile Strength: 46.4–70.5 MPa mdpi.com
Thiophene-based Copolyester2,5-thiophene dicarboxylic acidGlass Transition Temp (Tg): 69.4–105.5 °C; Melting Point (Tm): 173.7–194.2 °C mdpi.com
Aldehyde-functionalized PolymerEDOT-aldehyde derivativeForms insoluble, adhesive films; Allows for grafting of functional nanoparticles. nih.gov

Application in Research Tools for Biochemical Pathway Investigations

Fluorescent probes are indispensable tools in modern biology and medicine, enabling the real-time visualization of biomolecules, ions, and cellular organelles. The benzothiophene core, with its intrinsic fluorescence, serves as an excellent scaffold for designing such probes. jlu.edu.cnresearchgate.net this compound is a valuable starting material for creating sophisticated research tools for probing biochemical processes. medchemexpress.com

The aldehyde group can be chemically modified to install specific recognition units or to conjugate the molecule to other systems. For example, benzothiophene derivatives have been engineered into fluorescent chemosensors capable of detecting changes in mitochondrial viscosity, a parameter linked to cellular dysfunction and disease. jlu.edu.cnresearchgate.net In these designs, the benzothiophene unit often acts as the fluorophore, whose emission properties change upon interaction with the target environment.

Similarly, researchers have developed hydroxythiophene-conjugated benzothiazole (B30560) derivatives for functional mitochondrial imaging. acs.org The synthetic accessibility and tunable photophysical properties of these systems make them powerful platforms. The aldehyde on the this compound scaffold provides a convenient point for chemical elaboration to create probes that can, for instance, react with specific amino acid residues in proteins or be linked to targeting moieties to direct the probe to a specific cellular location.

Development of Chemical Sensors for Environmental Analytes

The sensitive and selective detection of environmental pollutants is a critical area of research. Fluorescent chemosensors, which signal the presence of an analyte through a change in light emission, offer a powerful method for this purpose due to their high sensitivity and rapid response. nih.gov The benzothiophene scaffold is an ideal platform for building such sensors.

The core principle involves combining the fluorescent benzothiophene unit with a receptor designed to selectively bind a specific analyte. The aldehyde group of this compound is perfectly suited for this, as it can be converted into a Schiff base or other functionalities that can act as binding sites. Upon binding of the target analyte, the electronic structure of the molecule is altered, leading to a detectable change in its fluorescence (e.g., quenching or enhancement). nih.gov

This strategy has been successfully employed to create benzothiophene-based probes for hazardous materials. For example, a fluorescent probe based on a benzo[1,2-b:6,5-b']dithiophene-4,5-diamine was developed for the rapid and highly sensitive detection of phosgene (B1210022) gas. nih.gov Another benzothiophene-based probe was designed to detect cyanide (CN⁻) in water samples with a very low detection limit. bohrium.com These examples demonstrate the potential of using functionalized benzothiophenes, derivable from this compound, as the core component of high-performance sensors for environmental monitoring.

Target Analyte Sensor Core Structure Detection Limit Key Feature Reference
PhosgeneBenzo[1,2-b:6,5-b']dithiophene-4,5-diamine0.16 μM (in solution)Rapid response (<30 s) and high selectivity. nih.gov
Cyanide (CN⁻)TPABT (benzothiophene-based)22 nMTurn-on fluorescence response in aqueous media. bohrium.com
ViscosityBQL (benzothiophene-quinoline-based)N/ALarge Stokes shift, specific to mitochondrial viscosity. jlu.edu.cnresearchgate.net

Contributions to Agrochemical Research (e.g., plant growth modulation)

Heterocyclic compounds containing sulfur, like benzothiophene, are important scaffolds in agrochemical research. researchgate.net While specific studies focusing on this compound for agricultural applications are not widely reported, the broader class of benzothiophene derivatives is explored for potential use as fungicides, herbicides, and plant growth modulators. researchgate.net

The role of this compound in this field is primarily as a versatile intermediate. Similar to its utility in pharmaceutical research, its functional groups—the reactive aldehyde and the modulating methoxy group—allow for the systematic synthesis of a wide range of derivatives. These libraries of compounds can then be screened for biological activity against various agricultural pests, weeds, and pathogens. The development of new agrochemicals relies heavily on such structure-activity relationship (SAR) studies to identify molecules with high efficacy and favorable environmental profiles. The benzothiophene scaffold provides a robust starting point for the discovery of novel active ingredients for crop protection and enhancement.

Kinetic and Mechanistic Investigations of Reactions Involving 5 Methoxybenzo B Thiophene 3 Carbaldehyde

Reaction Rate Determination and Kinetic Modeling

Detailed kinetic data, such as reaction rate constants and kinetic models for reactions involving 5-methoxybenzo[b]thiophene-3-carbaldehyde, are not readily found in the current body of scientific literature. However, general principles of chemical kinetics allow for postulation on the factors that would govern its reaction rates.

The reactivity of the aldehyde group in this compound is influenced by the electronic properties of the benzo[b]thiophene ring system. The methoxy (B1213986) group at the 5-position acts as an electron-donating group, which can influence the electrophilicity of the carbonyl carbon in the aldehyde at the 3-position. This, in turn, would affect the rates of nucleophilic addition and condensation reactions. For instance, in reactions like the Knoevenagel condensation, the rate is dependent on the electrophilicity of the aldehyde.

Kinetic studies on analogous systems, such as the acid-catalyzed Knoevenagel condensation of 5-methoxy-1-tetralone (B1585004) with glyoxylic acid, have demonstrated a pseudo-first-order kinetic model. mdpi.comresearchgate.net While not a direct analogue, this study highlights the methodologies that could be applied to determine the reaction kinetics of this compound. Such an investigation would likely involve monitoring the concentration of reactants and products over time using techniques like HPLC and then fitting the data to various kinetic models to determine the rate law and rate constants.

Elucidation of Reaction Mechanisms and Transition State Characterization

The primary reaction mechanism relevant to the formation and subsequent reactions of this compound is the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.orgijpcbs.com

The Vilsmeier-Haack formylation of methoxybenzo[b]thiophenes provides a pertinent example. For instance, the formylation of 3-methoxybenzo[b]thiophene has been shown to yield 2-formyl-3-methoxybenzo[b]thiophene under moderate conditions. rsc.org This suggests that the formylation of 5-methoxybenzo[b]thiophene (B1307729) would proceed via an electrophilic aromatic substitution mechanism to yield this compound. The reaction involves the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile. wikipedia.org

The generally accepted mechanism for the Vilsmeier-Haack reaction is as follows:

Formation of the Vilsmeier reagent (a chloroiminium ion) from a substituted amide (like DMF) and phosphorus oxychloride. wikipedia.org

Electrophilic attack of the Vilsmeier reagent on the electron-rich benzo[b]thiophene ring. For 5-methoxybenzo[b]thiophene, the substitution is directed to the electron-rich positions, with the 3-position being a likely site. researchgate.net

Formation of an iminium ion intermediate. wikipedia.org

Hydrolysis of the iminium ion during workup to yield the final aldehyde product. wikipedia.org

Characterization of the transition state for these reactions would typically involve computational chemistry methods, such as density functional theory (DFT), to model the energy profile of the reaction pathway and identify the structure and energy of the transition state.

Identification and Characterization of Reaction Intermediates

The key reaction intermediate in the synthesis of this compound via the Vilsmeier-Haack reaction is the iminium ion formed after the electrophilic attack of the Vilsmeier reagent on the benzo[b]thiophene ring. wikipedia.org This intermediate is generally not isolated but is hydrolyzed in situ to the aldehyde.

In subsequent reactions of this compound, such as nucleophilic additions, the typical tetrahedral intermediate would be formed upon attack of a nucleophile on the carbonyl carbon. For example, in a reduction reaction using a hydride reagent, an alkoxy-metal intermediate is formed before being protonated to yield the corresponding alcohol.

The identification and characterization of such transient intermediates often rely on spectroscopic techniques under specialized conditions (e.g., low-temperature NMR) or through trapping experiments where the intermediate is reacted with another reagent to form a stable, characterizable product.

Solvation Effects and Catalytic Influences on Reaction Pathways

Catalysis is crucial in many reactions involving this aldehyde. In the Vilsmeier-Haack synthesis, phosphorus oxychloride acts as a catalyst to generate the active electrophile. wikipedia.org For subsequent reactions of the aldehyde, both acid and base catalysis are common. For example, Knoevenagel condensations are often catalyzed by bases, which deprotonate the active methylene (B1212753) compound to form a nucleophilic carbanion. The reaction of aldehydes with alcohols to form acetals is typically acid-catalyzed.

The table below summarizes the expected influence of catalysts on common reactions involving aldehydes like this compound.

Reaction TypeCatalystRole of Catalyst
Knoevenagel CondensationBase (e.g., piperidine, pyridine)Deprotonates the active methylene compound to form a nucleophile.
Acetal (B89532) FormationAcid (e.g., p-toluenesulfonic acid)Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Wittig ReactionYlide (generated from a phosphonium (B103445) salt and a base)The ylide acts as the nucleophile.
Reduction (with NaBH4)Not strictly catalytic, but the solvent (e.g., methanol (B129727), ethanol) acts as a proton source.Provides a proton to the intermediate alkoxide.

The study of these effects is essential for optimizing reaction conditions to achieve desired products in high yields and selectivity.

Q & A

What are the standard spectroscopic methods for characterizing 5-Methoxybenzo[b]thiophene-3-carbaldehyde, and how should data be interpreted?

Level : Basic
Answer :
Characterization typically involves:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the methoxy group (δ ~3.8–4.0 ppm for 1H^1H), aldehyde proton (δ ~9.8–10.2 ppm), and aromatic protons (δ 6.5–8.0 ppm). 13C^{13}C NMR should show the aldehyde carbon at ~190–195 ppm and the methoxy carbon at ~55–60 ppm .
  • IR Spectroscopy : Strong absorption bands for the aldehyde C=O stretch (~1680–1720 cm1^{-1}) and aromatic C=C stretches (~1450–1600 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak ([M^+ $$ ) matching the molecular formula C_{10}H_8O_2S $. Fragmentation patterns should align with the benzothiophene core .

What synthetic routes are effective for preparing this compound?

Level : Basic
Answer :
Common methods include:

  • Multi-Step Functionalization : Starting from benzo[b]thiophene derivatives, introducing the methoxy group via electrophilic substitution, followed by formylation using Vilsmeier-Haack conditions (POCl3_3/DMF) .
  • Gewald Reaction Adaptation : For thiophene core construction, followed by regioselective oxidation and methoxylation. Optimize reaction temperature (e.g., –78°C for sensitive intermediates) and use catalysts like triflic acid anhydride for sulfonation .

How can computational chemistry aid in predicting the physicochemical properties of this compound?

Level : Advanced
Answer :

  • Collision Cross-Section (CCS) Prediction : Use tools like MOBCAL to predict CCS values for mass spectrometry, critical for distinguishing structural isomers. For example, the [M+H]+^+ adduct of a brominated analog has a CCS of 132.3 Ų .
  • DFT Calculations : Optimize geometry and predict NMR chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set). Compare computed IR vibrational modes with experimental data to validate assignments .

How can researchers resolve discrepancies in spectroscopic data during characterization?

Level : Advanced
Answer :

  • Contradictory NMR Peaks : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of the methoxy group to specific aromatic protons .
  • Elemental Analysis Validation : If observed %C/H/N deviates from calculated values (e.g., >0.3% error), purify via column chromatography (silica gel, ethyl acetate/hexane) and reanalyze. Reference studies show deviations ≤0.05% after purification .

What strategies mitigate competing reactions during synthesis, such as undesired regioselectivity?

Level : Advanced
Answer :

  • Directed Metalation : Use directing groups (e.g., sulfonyl or carbonyl) to control substitution patterns on the benzothiophene ring. For example, a 5-bromo intermediate can undergo Suzuki coupling for regioselective functionalization .
  • Low-Temperature Conditions : Perform formylation at –78°C to suppress side reactions, as demonstrated in diazoethylation procedures .

How can the aldehyde group in this compound be selectively functionalized for downstream applications?

Level : Advanced
Answer :

  • TMSCF2_2Br-Mediated Carbonylation : React with amines under mild conditions (e.g., 25°C, DCM solvent) to form α-hydroxyamides without oxidizing the thiophene ring. Yields up to 84% are achievable .
  • Protection-Deprotection : Protect the aldehyde as an acetal (e.g., ethylene glycol) before modifying other sites. Deprotect with aqueous HCl (1M) post-functionalization .

What are the challenges in analyzing trace impurities in this compound, and how can they be addressed?

Level : Advanced
Answer :

  • HPLC-MS Coupling : Use reverse-phase C18 columns (ACN/water gradient) with MS detection to identify impurities (e.g., oxidation byproducts like carboxylic acids). Limit detection to <0.1% .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to distinguish impurities during spectral analysis .

How do electronic effects of the methoxy group influence the reactivity of this compound?

Level : Advanced
Answer :

  • Electron-Donating Effects : The methoxy group activates the benzene ring toward electrophilic substitution at the para position. Computational studies (NBO analysis) show increased electron density at C-6, favoring reactions like nitration or halogenation .
  • Aldehyde Reactivity : The electron-withdrawing aldehyde group enhances susceptibility to nucleophilic attack (e.g., hydrazine for hydrazone formation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.